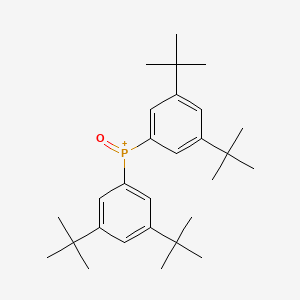

Bis(3,5-di-tert-butylphenyl)phosphine oxide

Descripción general

Descripción

Métodos De Preparación

The synthesis of bis(3,5-di-tert-butylphenyl)phosphine oxide typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its versatility and efficiency . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions

Análisis De Reacciones Químicas

Substitution Reactions

Bis(3,5-di-tert-butylphenyl)phosphine oxide participates in nucleophilic substitution reactions, particularly at the phosphorus center. Key findings include:

Phosphinite Anion Substitution :

Reaction with phosphinite anions (e.g., NaPPh₂) replaces the chloride in (3-chloropropyl)dialkylphosphine oxide intermediates, forming unsymmetrical bis(phosphine) oxides. Yields range from 67–85% depending on substituents .

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| (3-Chloropropyl)dimethyl | 77 | THF, 30 min, RT |

| (3-Chloropropyl)diethyl | 74 | DMF, 25°C |

| (3-Chloropropyl)dicyclohexyl | 67 | THF, 40°C |

Key Mechanism :

-

Rapid chloride displacement via SN2 pathway.

-

Steric bulk from tert-butyl groups slows kinetics but enhances selectivity .

Oxidation to Radical Intermediates

Under silver catalysis (AgNO₃) with persulfate (K₂S₂O₈), the compound generates P-centered radicals for para-selective phosphonation of 2-aryloxazolines .

Experimental Evidence :

-

Radical scavenger TEMPO completely inhibits product formation, with TEMPO–phosphine oxide adduct detected via HRMS .

-

Kinetic isotope effect (KIE) kH/kD = 5.7 confirms C–H bond cleavage in the rate-determining step .

Reaction Scope :

| Phosphine Oxide | Yield (%) | Conditions |

|---|---|---|

| Diphenylphosphine oxide | 67 | AgNO₃, K₂S₂O₈, 80°C |

| Dibenzylphosphine oxide | 72 | Ag₂O, PivOH, DCE, 70°C |

| Dicyclohexylphosphine oxide | 44 | AgNO₃, DMF, 90°C |

Reduction to Phosphines

Lithium aluminum hydride (LiAlH₄) reduces the phosphine oxide to its corresponding phosphine, though yields are substrate-dependent .

Coordination Chemistry and Catalysis

The compound acts as a ligand in transition-metal catalysis, influencing reaction outcomes through steric and electronic effects:

Palladium-Catalyzed Cross-Coupling :

-

Forms stable Pd(0) complexes, enabling visible-light-activated radical cross-coupling .

-

Enhances regioselectivity in Suzuki-Miyaura couplings due to bulky tert-butyl groups.

Silver-Catalyzed C–H Functionalization :

Steric vs. Electronic Effects

-

Steric Hindrance : Bulky tert-butyl groups suppress side reactions (e.g., ortho-substitution) in aryloxazoline phosphonation .

-

Electronic Effects : Electron-donating tert-butyl groups stabilize P-centered radicals, enhancing reaction efficiency .

Stability Under Environmental Conditions

Aplicaciones Científicas De Investigación

Bis(3,5-di-tert-butylphenyl)phosphine oxide (BDBP) is a phosphine oxide compound with applications in coordination chemistry and organic synthesis. It is used as a ligand in catalytic processes, enzyme mechanisms, protein-ligand interactions, and the development of new materials, and as a stabilizer in polymer chemistry.

Scientific Research Applications

BDBP has found use in a variety of scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

BDBP is used as a ligand in catalytic processes such as Suzuki-Miyaura coupling reactions.

Biology

This compound is used in the study of enzyme mechanisms and protein-ligand interactions. BDBP functions as a ligand in coordination chemistry and facilitates catalytic processes by interacting with biomolecules through electron pair donation, forming stable complexes with enzymes and proteins. It can also act as an enzyme inhibitor or activator, influencing cellular processes like signaling pathways and gene expression.

Medicine

Ongoing research is exploring potential therapeutic applications, though no medicinal uses are currently approved. Studies indicate BDBP can disrupt cellular functions, leading to effects such as apoptosis and cell cycle arrest in cancer cells.

Industry

BDBP is used in the development of new materials and as a stabilizer in polymer chemistry.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation: The compound can be oxidized to form phosphine oxides.

- Reduction: It can be reduced back to the corresponding phosphine.

- Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The resulting major products depend on specific conditions and reagents.

Mecanismo De Acción

The mechanism of action of bis(3,5-di-tert-butylphenyl)phosphine oxide involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions .

Comparación Con Compuestos Similares

Bis(3,5-di-tert-butylphenyl)phosphine oxide is unique due to its bulky tert-butyl groups, which provide steric protection and influence its reactivity. Similar compounds include:

Tris(2-methoxy-5-vinylphenyl)phosphine: Used as a monomer for porous organic ligands.

2-(2′-di-tert-butylphosphinophenyl)-1-methylindole: A ligand for luminescent copper complexes.

SciPROP-R: A bisphosphine ligand used in iron-catalyzed Suzuki-Miyaura coupling reactions.

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Actividad Biológica

Bis(3,5-di-tert-butylphenyl)phosphine oxide (BDBP) is a phosphine oxide compound notable for its applications in coordination chemistry and organic synthesis. Its biological activity has garnered attention due to its potential roles in various biochemical reactions, including enzyme interactions and cellular effects. This article explores the biological activity of BDBP, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

BDBP functions primarily as a ligand in coordination chemistry, facilitating catalytic processes. It interacts with various biomolecules by donating electron pairs, which is crucial for the formation of stable complexes with enzymes and proteins. The compound's ability to act as an enzyme inhibitor or activator is context-dependent, influencing cellular processes such as signaling pathways and gene expression.

BDBP has been shown to influence several biochemical pathways:

- Enzyme Interactions : It forms stable complexes with enzymes, which can lead to inhibition of cell growth in certain cancer cell lines, indicating its potential as an anticancer agent.

- Cellular Effects : Research indicates that BDBP can disrupt cellular functions, leading to effects such as apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetics

The bioavailability of BDBP is influenced by its solubility in organic solvents, which is critical for its application in biochemical reactions. Its stability can be affected by environmental factors like moisture and oxygen presence.

Anticancer Activity

Recent studies have highlighted the anticancer potential of BDBP and related phosphine oxides. For instance:

- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that BDBP exhibits significant inhibitory effects on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values indicate that BDBP has a measurable impact on cell viability within a concentration range of 3.125–100 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BDBP | HeLa | 25.03 |

| Ishikawa | 30.00 |

- Mechanistic Insights : The mechanism underlying the anticancer activity involves the induction of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis .

Enzyme Inhibition Studies

BDBP has also been evaluated for its role as an enzyme inhibitor:

- Topoisomerase Inhibition : In studies assessing its inhibitory effects on topoisomerase I (TOP1), BDBP derivatives showed higher inhibition values compared to standard chemotherapeutic agents like camptothecin (CPT). This suggests that BDBP could be a promising candidate for further development as a TOP1 inhibitor .

Applications in Scientific Research

BDBP's unique properties make it valuable across various fields:

- Organic Synthesis : It serves as a ligand in catalytic reactions such as Suzuki-Miyaura coupling, enhancing reaction yields significantly.

- Material Science : Its stability allows it to be used as a stabilizer in polymer chemistry, contributing to the development of new materials.

Propiedades

IUPAC Name |

bis(3,5-ditert-butylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627791 | |

| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325773-65-7 | |

| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.